molecular formula C5H10N6O B11824642 (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide

(S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide

Cat. No.: B11824642
M. Wt: 170.17 g/mol
InChI Key: CRWQNBSMYXSWBB-VKHMYHEASA-N
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Description

(S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable subject for research and development.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Uniqueness: (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide is unique due to its specific structure, which combines the tetrazole ring with an amino butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10N6O

Molecular Weight

170.17 g/mol

IUPAC Name

(4S)-4-amino-4-(2H-tetrazol-5-yl)butanamide

InChI

InChI=1S/C5H10N6O/c6-3(1-2-4(7)12)5-8-10-11-9-5/h3H,1-2,6H2,(H2,7,12)(H,8,9,10,11)/t3-/m0/s1

InChI Key

CRWQNBSMYXSWBB-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C1=NNN=N1)N

Canonical SMILES

C(CC(=O)N)C(C1=NNN=N1)N

Origin of Product

United States

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